molecular formula C8H7N3O B3001172 n-(5-Cyanopyridin-3-yl)acetamide CAS No. 31205-53-5

n-(5-Cyanopyridin-3-yl)acetamide

Cat. No.: B3001172
CAS No.: 31205-53-5
M. Wt: 161.164
InChI Key: QDTKYXUZFIFDAG-UHFFFAOYSA-N
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Description

N-(5-Cyanopyridin-3-yl)acetamide is an organic compound with the molecular formula C8H7N3O It is a derivative of pyridine, featuring a cyano group at the 5-position and an acetamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyanopyridin-3-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of cyanoacetylation and the use of efficient reaction conditions can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyanopyridin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl cyanoacetates, carbon disulfide, and methyl iodide. Reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) .

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrroles and thiophenes .

Scientific Research Applications

N-(5-Cyanopyridin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Cyanopyridin-3-yl)acetamide involves its ability to participate in nucleophilic substitution and condensation reactions. The cyano and acetamide groups are key functional groups that enable these reactions. The molecular targets and pathways involved are primarily related to the formation of heterocyclic compounds, which can exhibit various biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Cyanopyridin-3-yl)acetamide include other cyanoacetamide derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of heterocyclic compounds it can form. This makes it a valuable compound for the synthesis of novel heterocycles with potential biological activities .

Properties

IUPAC Name

N-(5-cyanopyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-2-7(3-9)4-10-5-8/h2,4-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTKYXUZFIFDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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